5-([1,1'-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole
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Overview
Description
5-([1,1’-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a chlorophenyl group, and an oxazole ring, making it a subject of interest in organic chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([1,1’-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a Friedel-Crafts acylation reaction using chlorobenzene and an appropriate acyl chloride.
Oxazole Ring Formation: The final step involves the cyclization of the intermediate compounds to form the oxazole ring. This can be achieved through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-([1,1’-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
5-([1,1’-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylboronic acid: Shares the chlorophenyl group but differs in its boronic acid functionality.
Bis(4-chlorophenyl) sulfone: Contains two chlorophenyl groups but lacks the oxazole ring.
4,4′-Bis[(4-chlorophenyl)sulfonyl]-1,1′-biphenyl: Similar biphenyl structure but with sulfonyl groups instead of the oxazole ring.
Uniqueness
5-([1,1’-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole is unique due to its combination of a biphenyl group, a chlorophenyl group, and an oxazole ring, which imparts distinct chemical and biological properties not found in the similar compounds listed above.
This detailed article provides a comprehensive overview of 5-([1,1’-Biphenyl]-4-yl)-2-(4-chlorophenyl)-1,3-oxazole, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
83959-64-2 |
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Molecular Formula |
C21H14ClNO |
Molecular Weight |
331.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-(4-phenylphenyl)-1,3-oxazole |
InChI |
InChI=1S/C21H14ClNO/c22-19-12-10-18(11-13-19)21-23-14-20(24-21)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-14H |
InChI Key |
DTJZKQQSERZGRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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